N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12(2)10-15(18)16-11-13(14-4-3-7-20-14)17-5-8-19-9-6-17/h3-4,7,12-13H,5-6,8-11H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKGCZXUNAHXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=CO1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.
Formation of the Butanamide Group: The butanamide group can be synthesized by reacting the furan-morpholine intermediate with 3-methylbutanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction may produce dihydrofuran derivatives .
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The morpholine ring may enhance the compound’s solubility and bioavailability, while the butanamide group can contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules reported in the literature, focusing on substituent effects, biological activity, and physicochemical properties.
Morpholinoethylamine Derivatives with Aromatic Substituents
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide
- Structure: Morpholinoethyl group linked to an acetamide bearing a naphthyloxy substituent.
- Key Findings :
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: Morpholinoacetamide linked to a thiazole ring with a 2-chlorophenyl group.
- Key Findings: Thiazole rings are known to enhance metabolic stability and hydrogen-bonding interactions .
- Comparison : Replacing thiazole with furan (as in the target compound) may alter electronic properties (e.g., reduced basicity) and bioavailability.
Compounds with 3-Methylbutanamide Moieties
2-{[1-(5-Fluoropentyl)-1H-indazol-3-yl]formamido}-3-methylbutanamide
- Structure : 3-Methylbutanamide linked to an indazole fluoropentyl group.
- Key Findings :
- Comparison: The absence of a morpholinoethyl group in this compound highlights the importance of the morpholine ring in modulating solubility and cellular uptake for the target molecule.
N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide
- Structure: Morpholinoacetamide with a cyano-substituted 3-methylbutanamide.
- Key Findings: The cyano group may enhance metabolic stability by resisting hydrolysis .
Heterocyclic Amide Derivatives
(Z)-2-[(E)-Cinnamamido]-N-(2-morpholinoethyl)-3-phenyl-acrylamide
- Structure: Morpholinoethylamine linked to a cinnamamido-acrylamide scaffold.
- Key Findings :
- Comparison: The target compound’s furan ring offers a smaller aromatic surface area, which might reduce nonspecific binding compared to cinnamamide derivatives.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Morpholine Role: The morpholinoethyl group appears critical for cellular penetration and solubility across analogs .
- Furan vs. Other Heterocycles : Furan’s lower electron density compared to thiazole or indazole may reduce cytotoxicity but improve metabolic clearance .
- Data Limitations : Direct pharmacological data for the target compound are lacking; future studies should prioritize synthesis and in vitro testing.
Biological Activity
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a furan moiety, a morpholine ring, and an amide functional group, which are critical for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets including:
- G Protein-Coupled Receptors (GPCRs): These receptors play a significant role in signal transduction and are often implicated in drug action.
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, impacting cellular functions.
Anticancer Activity
Studies have shown that this compound exhibits potential anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potency against these cancer types.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate the activity of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
-
Study on Neutrophil Activation:
In a study examining the effect of the compound on neutrophil activation, it was found to significantly reduce superoxide generation, indicating its potential as an anti-inflammatory agent. The study reported a reduction in reactive oxygen species (ROS) production by up to 40% at optimal concentrations. -
In Vivo Studies:
Animal models have demonstrated that administration of this compound results in reduced tumor growth and improved survival rates in mice bearing xenograft tumors, suggesting its therapeutic potential in oncology.
Q & A
Q. What are the established synthetic routes for N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with the functionalization of the furan ring. Key steps include:
- Mannich reaction : Condensation of furan-2-carbaldehyde with morpholine and an appropriate amine precursor to introduce the morpholinoethyl group .
- Amide coupling : Reaction of the intermediate amine with 3-methylbutanoyl chloride under anhydrous conditions (e.g., DCM solvent, nitrogen atmosphere) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Optimization involves adjusting reaction time, temperature (e.g., 0–25°C for amide coupling), and stoichiometry of reagents to minimize side products like N-acylurea derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm the furan ring (δ 6.2–7.4 ppm for aromatic protons) and morpholine moiety (δ 2.4–3.8 ppm for CH groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98% required for biological assays) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~349.2 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Substituent variation : Synthesize analogs with modified furan (e.g., 5-nitro-furan) or morpholine (e.g., thiomorpholine) groups to assess impact on target binding .
- Bioassays : Test analogs in in vitro models (e.g., cancer cell lines for antiproliferative activity using MTT assays ) and in silico docking (e.g., AutoDock Vina to predict binding affinity to kinase targets) .
- Data interpretation : Use IC values and computational binding scores to correlate structural features with activity .
Q. What experimental strategies are effective for identifying the biological targets of this compound?
- Affinity chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity .
- CRISPR-Cas9 knockout : Validate candidate targets by knocking out genes encoding putative targets and assessing loss of compound efficacy .
Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC50_{50}50 values across assays)?
- Replicate experiments : Perform triplicate measurements under standardized conditions (e.g., cell passage number, serum concentration) .
- Orthogonal assays : Cross-validate results using complementary methods (e.g., ATP depletion assays alongside MTT for cytotoxicity ).
- Quality control : Verify compound stability (e.g., HPLC pre-/post-assay) and exclude batch-to-batch variability .
Methodological Considerations
Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Q. How can researchers optimize the solubility and stability of this compound for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
